5-(Chloromethyl)-2,4-dimethylpyridine
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Overview
Description
5-(Chloromethyl)-2,4-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and two methyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,4-dimethylpyridine typically involves the chloromethylation of 2,4-dimethylpyridine. One common method includes the reaction of 2,4-dimethylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Derivatives such as 5-(azidomethyl)-2,4-dimethylpyridine, 5-(thiocyanatomethyl)-2,4-dimethylpyridine.
Oxidation: this compound N-oxide.
Reduction: 5-Methyl-2,4-dimethylpyridine.
Scientific Research Applications
5-(Chloromethyl)-2,4-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,4-dimethylpyridine largely depends on its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The pyridine ring can also engage in coordination with metal ions, influencing its chemical behavior and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chlorine atom at the 2-position instead of a methyl group.
5-(Chloromethyl)-2,4-dimethylthiazole: Contains a thiazole ring instead of a pyridine ring.
5-(Chloromethyl)-2,4-dimethylfuran: Contains a furan ring instead of a pyridine ring.
Uniqueness
5-(Chloromethyl)-2,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its combination of a chloromethyl group and two methyl groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H10ClN |
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Molecular Weight |
155.62 g/mol |
IUPAC Name |
5-(chloromethyl)-2,4-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,4H2,1-2H3 |
InChI Key |
WHMJNCNCWTYNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCl)C |
Origin of Product |
United States |
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